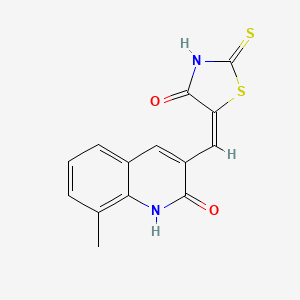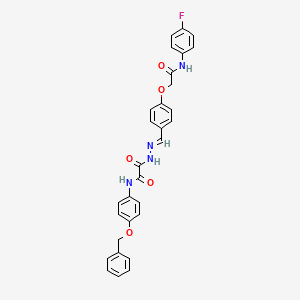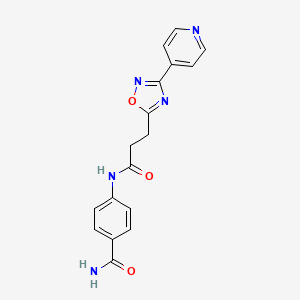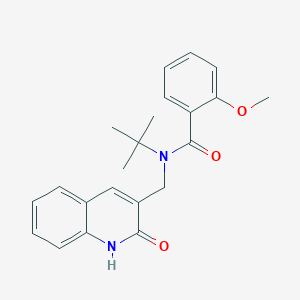
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as TQ-B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the family of 2-hydroxyquinoline-based compounds, which have been shown to have a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Wirkmechanismus
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide works by binding to the catalytic domain of PARP, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. In addition, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell membranes.
Biochemical and physiological effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage, and disruption of cell membrane integrity. These effects are dependent on the concentration and exposure time of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its potent and selective inhibition of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell death. However, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. Another area of interest is the evaluation of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide as a potential therapeutic agent for the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide and its potential side effects in vivo.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde with N-(tert-butyl)-2-methoxybenzamide in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have potent anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to have antimicrobial activity against a broad range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)17-10-6-8-12-19(17)27-4)14-16-13-15-9-5-7-11-18(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKEIFAVSSHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

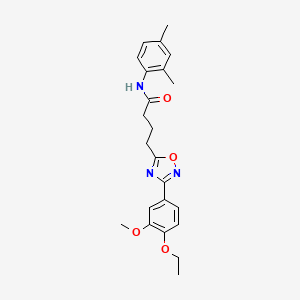

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)




